molecular formula C10H5Cl2N3 B2462216 (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 42265-25-8

(((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No. B2462216
CAS RN: 42265-25-8
M. Wt: 238.07
InChI Key: VYVLXCBTKLOFKO-UHFFFAOYSA-N
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Description

This compound, also known as N- [ [ (3,5-Dichlorophenyl)amino] [ (diphenylmethyl)amino]methylene]-glycine , is an important organic intermediate. It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Molecular Structure Analysis

The molecular formula of this compound is C10H5Cl2N3 . The structure corresponds to the assigned 1H-NMR Spectrum .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.07 g/mol . It has a complexity of 318, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 59.6, and it has a heavy atom count of 15 .

Scientific Research Applications

Synthesis and Characterization

  • Development of Triarylmethane Cations Precursors:

    • Derivatives of bis-(4-hydroxy-3,5-dimethylphenyl)(4-aminophenyl)methane were synthesized and characterized, showing distinct visible absorptions, indicating potential applications in dyeing and pigmentation industries (Sarma, Tamuly, & Baruah, 2007).
  • Antimicrobial Activity:

    • 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles were synthesized and exhibited significant antibacterial and antifungal properties, highlighting potential pharmaceutical applications (Desai, Harsorab, & Mehtaa, 2021).
  • Corrosion Inhibition:

    • 2-aminobenzene-1,3-dicarbonitriles derivatives showed excellent corrosion inhibition properties on mild steel in acidic environments, presenting a promising application in material protection and preservation (Verma, Quraishi, & Singh, 2015).
  • Development of Luminescent Sensors:

    • Thiophene-based metal-organic frameworks (MOFs) were constructed using a linear thiophene-functionalized dicarboxylic acid, showing high sensitivity and selectivity in luminescent sensing of environmental contaminants, indicating potential applications in environmental monitoring (Zhao et al., 2017).

Mechanism of Action

The title compound makes many hydrophobic interactions with the residues which surround the binding pocket, such as Gln 131, 85, Ile 10, Asp 86, Phe 82, Glu 81, Val 64, Leu 134, Ala 144, Hie 84, Val 18, and Lys 33 .

Safety and Hazards

The compound is indicated to be non-toxic and non-hemolytic on human blood .

properties

IUPAC Name

2-[(3,5-dichloroanilino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3/c11-8-1-9(12)3-10(2-8)15-6-7(4-13)5-14/h1-3,6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVLXCBTKLOFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile

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